

2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethynyl-6-methoxynaphthalene*

Cat. No.: *B157083*

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CAS Number: 129113-00-4

This technical guide provides an in-depth overview of **2-Ethynyl-6-methoxynaphthalene**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.

Core Properties and Data

2-Ethynyl-6-methoxynaphthalene is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	129113-00-4	[1]
Molecular Formula	C ₁₃ H ₁₀ O	[1]
Molecular Weight	182.22 g/mol	[1]
Melting Point	110-114 °C	
Appearance	Solid	
InChI Key	PATPLTUFXUXNDY- UHFFFAOYSA-N	[1]
SMILES	COc1ccc2cc(ccc2c1)C#C	

Synthesis of 2-Ethynyl-6-methoxynaphthalene

The synthesis of **2-Ethynyl-6-methoxynaphthalene** is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene. The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl functionality.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

A common precursor for **2-Ethynyl-6-methoxynaphthalene** is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene[\[2\]](#)

- Materials:
 - 2-Methoxynaphthalene
 - Anhydrous aluminum chloride (AlCl₃)
 - Acetyl chloride
 - Dry nitrobenzene

- Concentrated hydrochloric acid
- Chloroform
- Anhydrous magnesium sulfate
- Methanol
- Crushed ice
- Procedure:
 - In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).
 - Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).
 - Cool the stirred solution to approximately 5°C in an ice bath.
 - Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.
 - After the addition is complete, continue stirring in the ice bath for 2 hours.
 - Allow the mixture to stand at room temperature for at least 12 hours.
 - Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).
 - Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).
 - Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.
 - Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.

- Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.
- Remove the chloroform using a rotary evaporator.
- Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to 2-Ethynyl-6-methoxynaphthalene

The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seydel-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

- Materials:

- 2-Acetyl-6-methoxynaphthalene
- Carbon tetrabromide (CBr_4)
- Triphenylphosphine (PPh_3)
- Anhydrous dichloromethane (DCM)
- n -Butyllithium ($n\text{-BuLi}$) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution

- Procedure:

◦ Formation of the Dibromoalkene:

- In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.
- Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.
- Stir the resulting dark red mixture at 0°C for 30 minutes.
- Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract with DCM.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.

◦ Formation of the Alkyne:

- Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
- Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.
- Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

Experimental Protocol: Seydel-Gilbert Homologation (Bestmann-Ohira Modification)[\[7\]](#)[\[8\]](#)[\[9\]](#)

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.

- Materials:

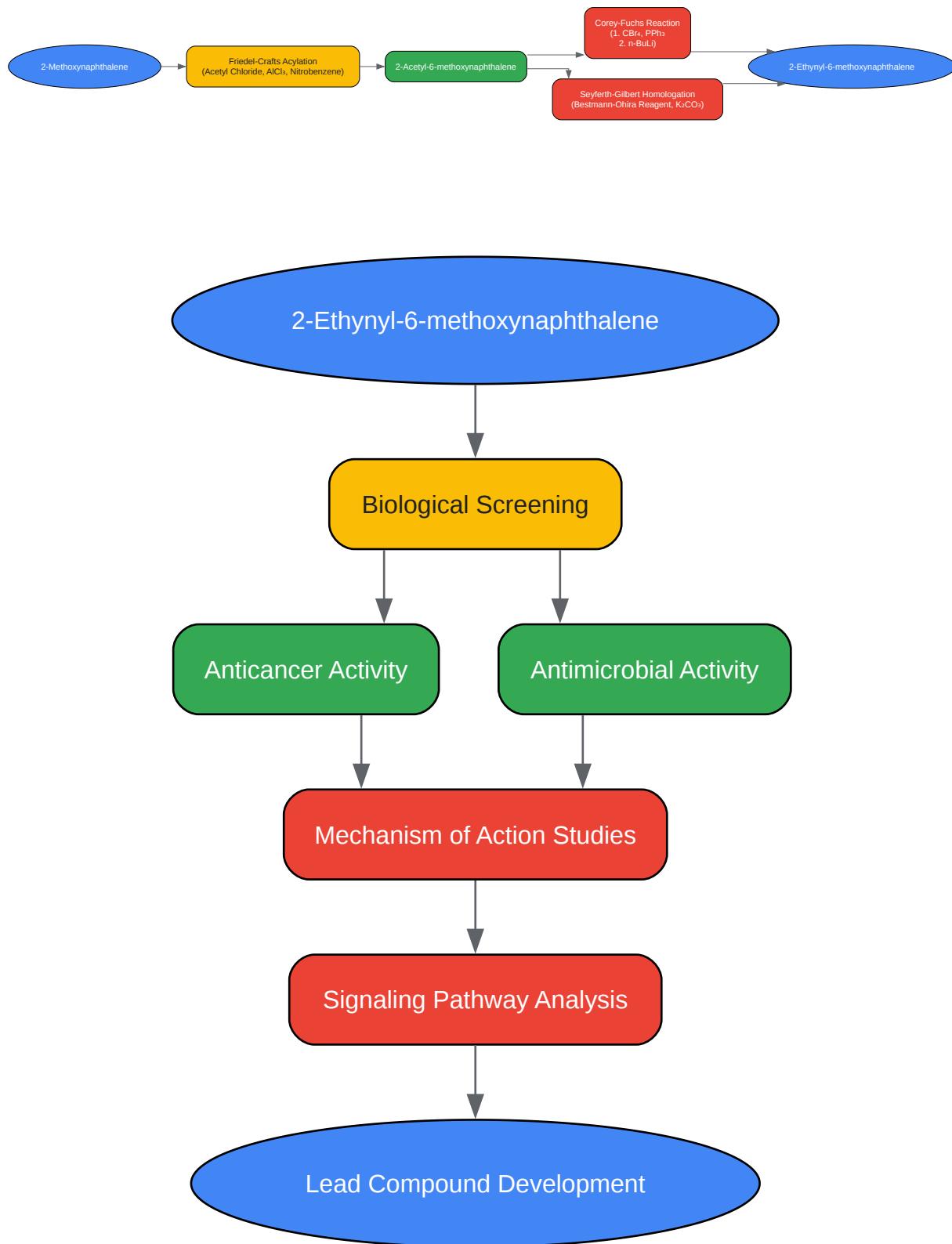
- 2-Acetyl-6-methoxynaphthalene
- Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous methanol
- Anhydrous tetrahydrofuran (THF)

- Procedure:

- In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.
- Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-ethynyl-6-methoxynaphthalene**.

Synthetic Workflow Diagram



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- To cite this document: BenchChem. [2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157083#2-ethynyl-6-methoxynaphthalene-cas-number-and-properties]

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